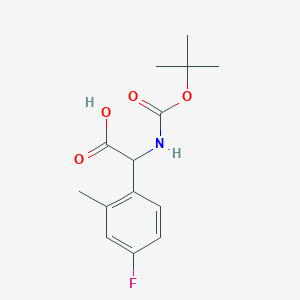
2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorinated aromatic ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a reaction with a suitable precursor, such as a halogenated acetic acid derivative.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products vary depending on the substituent introduced.
科学研究应用
Chemistry
Intermediate in Organic Synthesis: Used as a building block for more complex molecules.
Protecting Group: The Boc group is commonly used to protect amino groups during multi-step synthesis.
Biology
Enzyme Inhibitors: Potential use in designing enzyme inhibitors due to its structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Lacks the fluorine and methyl groups.
2-((tert-Butoxycarbonyl)amino)-2-(4-chloro-2-methylphenyl)acetic acid: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom and the methyl group on the aromatic ring of 2-((tert-Butoxycarbonyl)amino)-2-(4-fluoro-2-methylphenyl)acetic acid imparts unique electronic and steric properties, making it distinct from similar compounds.
属性
分子式 |
C14H18FNO4 |
|---|---|
分子量 |
283.29 g/mol |
IUPAC 名称 |
2-(4-fluoro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C14H18FNO4/c1-8-7-9(15)5-6-10(8)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
InChI 键 |
KDLGKMWSSLBIOB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)F)C(C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


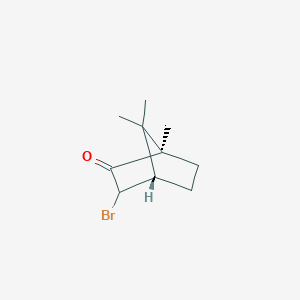
![2-[(Oxan-2-yl)oxy]ethyl thiocyanate](/img/structure/B13830530.png)
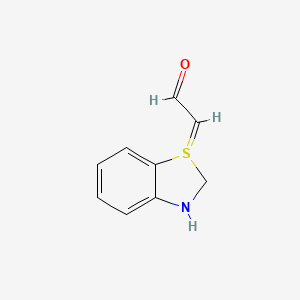
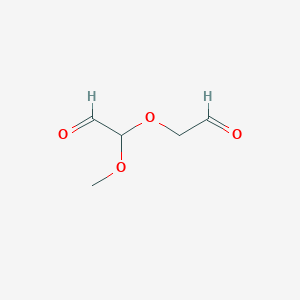


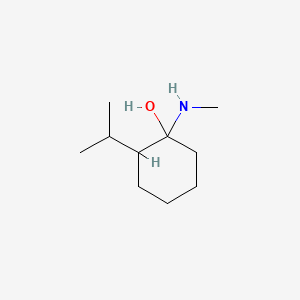
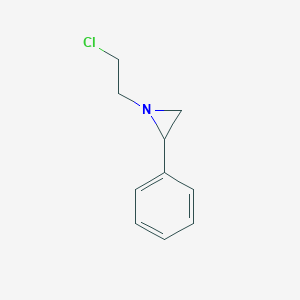

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)


![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)
